molecular formula C21H23N3O4S B2601397 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE CAS No. 854079-45-1

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Cat. No.: B2601397
CAS No.: 854079-45-1
M. Wt: 413.49
InChI Key: BXRFDQUUTOSYRC-UHFFFAOYSA-N
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Description

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Preparation Methods

The synthesis of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids or their derivatives . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity . In cancer research, it has been shown to interfere with cellular pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can be compared with other 1,2,4-oxadiazole derivatives, such as:

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-3-9-19(10-4-15)29(25,26)24-13-11-17(12-14-24)21-22-20(23-28-21)16-5-7-18(27-2)8-6-16/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRFDQUUTOSYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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